1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[1-(2-hydroxyphenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[1-(2-hydroxyphenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the triazole ring: This step often involves the use of azide and alkyne precursors in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Hydrazide formation: The hydrazide moiety can be introduced through the reaction of hydrazine with an ester or acid chloride precursor.
Final condensation: The final step involves the condensation of the hydrazide with an aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[1-(2-hydroxyphenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or hydrazines.
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[1-(2-hydroxyphenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the development of advanced materials, such as polymers or nanomaterials, due to its functional groups and stability.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules and can be used in various chemical reactions to study reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[1-(2-hydroxyphenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1,2,5-oxadiazole derivatives: These compounds share the oxadiazole ring and may have similar chemical properties and reactivity.
1,2,3-triazole derivatives: Compounds with the triazole ring can exhibit similar biological activities and synthetic applications.
Hydrazide derivatives: These compounds contain the hydrazide moiety and can undergo similar chemical reactions.
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[1-(2-hydroxyphenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
339318-45-5 |
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Molecular Formula |
C14H14N8O3 |
Molecular Weight |
342.31g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C14H14N8O3/c1-7(9-5-3-4-6-10(9)23)16-18-14(24)11-8(2)22(21-17-11)13-12(15)19-25-20-13/h3-6,23H,1-2H3,(H2,15,19)(H,18,24)/b16-7+ |
InChI Key |
KOXQPTADTWSEQP-FRKPEAEDSA-N |
SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=C(C)C3=CC=CC=C3O |
Origin of Product |
United States |
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